![molecular formula C17H15NOS2 B296081 N-[5-(4-methoxyphenyl)-3H-1,2-dithiol-3-ylidene]-N-(4-methylphenyl)amine](/img/structure/B296081.png)
N-[5-(4-methoxyphenyl)-3H-1,2-dithiol-3-ylidene]-N-(4-methylphenyl)amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[5-(4-methoxyphenyl)-3H-1,2-dithiol-3-ylidene]-N-(4-methylphenyl)amine, also known as MPTP, is a chemical compound that has been studied extensively for its potential applications in scientific research. MPTP is a synthetic compound that is structurally similar to the neurotransmitter dopamine, which plays a critical role in the brain's reward and pleasure centers. In
Mecanismo De Acción
N-[5-(4-methoxyphenyl)-3H-1,2-dithiol-3-ylidene]-N-(4-methylphenyl)amine is metabolized in the brain to form MPP+, a toxic metabolite that selectively destroys dopaminergic neurons. MPP+ is taken up by dopamine transporters in the brain, where it accumulates and causes oxidative stress and mitochondrial dysfunction, ultimately leading to cell death.
Biochemical and Physiological Effects
The administration of N-[5-(4-methoxyphenyl)-3H-1,2-dithiol-3-ylidene]-N-(4-methylphenyl)amine to animals results in a selective loss of dopaminergic neurons in the brain, leading to motor symptoms similar to those seen in Parkinson's disease. N-[5-(4-methoxyphenyl)-3H-1,2-dithiol-3-ylidene]-N-(4-methylphenyl)amine has also been shown to induce oxidative stress and mitochondrial dysfunction in the brain, leading to cell death. Additionally, N-[5-(4-methoxyphenyl)-3H-1,2-dithiol-3-ylidene]-N-(4-methylphenyl)amine has been shown to induce neuroinflammation and activate microglia, the immune cells of the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-[5-(4-methoxyphenyl)-3H-1,2-dithiol-3-ylidene]-N-(4-methylphenyl)amine is a useful tool for creating animal models of Parkinson's disease, as it selectively destroys dopaminergic neurons and reproduces the motor symptoms seen in the disease. However, N-[5-(4-methoxyphenyl)-3H-1,2-dithiol-3-ylidene]-N-(4-methylphenyl)amine has limitations as a research tool, as its toxicity can make it difficult to administer and control dosages.
Direcciones Futuras
Future research on N-[5-(4-methoxyphenyl)-3H-1,2-dithiol-3-ylidene]-N-(4-methylphenyl)amine is likely to focus on developing new animal models of Parkinson's disease and exploring the underlying mechanisms of the disease. Additionally, researchers may investigate the potential therapeutic applications of N-[5-(4-methoxyphenyl)-3H-1,2-dithiol-3-ylidene]-N-(4-methylphenyl)amine and its derivatives in the treatment of Parkinson's disease and other neurological disorders.
Métodos De Síntesis
N-[5-(4-methoxyphenyl)-3H-1,2-dithiol-3-ylidene]-N-(4-methylphenyl)amine can be synthesized through a multi-step process involving the reaction of 4-methoxybenzaldehyde with thiourea to form 5-(4-methoxyphenyl)-1,2,3-thiadiazole-4-carboxaldehyde. This intermediate compound is then reacted with 4-methylphenylamine to produce N-[5-(4-methoxyphenyl)-3H-1,2-dithiol-3-ylidene]-N-(4-methylphenyl)amine.
Aplicaciones Científicas De Investigación
N-[5-(4-methoxyphenyl)-3H-1,2-dithiol-3-ylidene]-N-(4-methylphenyl)amine has been extensively studied for its potential applications in scientific research, particularly in the field of neuroscience. N-[5-(4-methoxyphenyl)-3H-1,2-dithiol-3-ylidene]-N-(4-methylphenyl)amine is commonly used to create animal models of Parkinson's disease, a degenerative disorder of the nervous system that is characterized by the loss of dopamine-producing neurons in the brain. The administration of N-[5-(4-methoxyphenyl)-3H-1,2-dithiol-3-ylidene]-N-(4-methylphenyl)amine to animals results in the selective destruction of dopaminergic neurons, leading to motor symptoms similar to those seen in Parkinson's disease.
Propiedades
Fórmula molecular |
C17H15NOS2 |
|---|---|
Peso molecular |
313.4 g/mol |
Nombre IUPAC |
5-(4-methoxyphenyl)-N-(4-methylphenyl)dithiol-3-imine |
InChI |
InChI=1S/C17H15NOS2/c1-12-3-7-14(8-4-12)18-17-11-16(20-21-17)13-5-9-15(19-2)10-6-13/h3-11H,1-2H3 |
Clave InChI |
AHYUQBOVCJIBKZ-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)N=C2C=C(SS2)C3=CC=C(C=C3)OC |
SMILES canónico |
CC1=CC=C(C=C1)N=C2C=C(SS2)C3=CC=C(C=C3)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




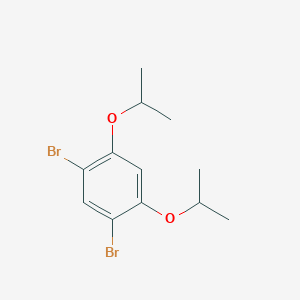
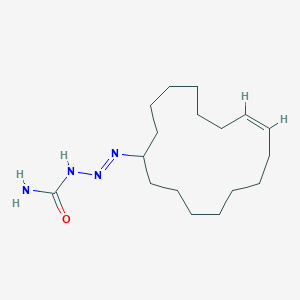
![3-[5-(2,5-Dimethylphenyl)-1,3,4-oxadiazol-2-yl]acrylic acid](/img/structure/B296004.png)
![5-[4-bromo-2,5-bis(hexyloxy)benzyl]-2H-tetraazole](/img/structure/B296007.png)
![3-[(6-Bromohexyl)oxy]-4-methoxybenzaldehyde](/img/structure/B296008.png)
![4-{[(4-Tert-butylphenyl)sulfonyl]methyl}benzaldehyde](/img/structure/B296010.png)
![4-[[3-(Trifluoromethyl)phenyl]sulfonylmethyl]benzaldehyde](/img/structure/B296012.png)
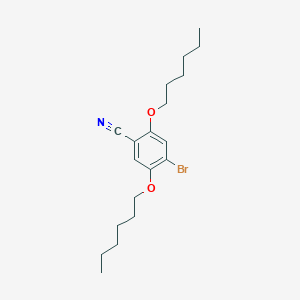
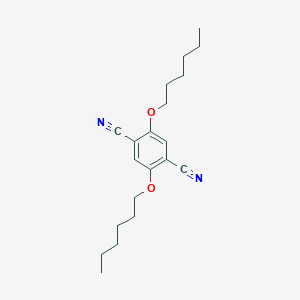
![4-[(E)-4-Fluorostyryl]benzonitrile](/img/structure/B296016.png)
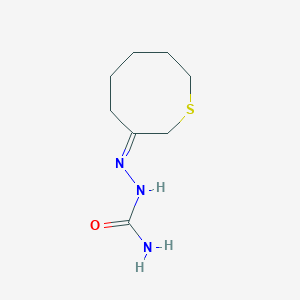
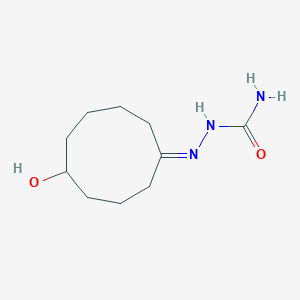
![Bicyclo[8.1.0]undecan-2-one semicarbazone](/img/structure/B296022.png)